Cas no 69034-08-8 (5-(Trifluoromethyl)pyrimidin-2-amine)

5-(Trifluoromethyl)pyrimidin-2-amine is a fluorinated pyrimidine derivative characterized by the presence of a trifluoromethyl group at the 5-position and an amine group at the 2-position of the pyrimidine ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, where its trifluoromethyl group enhances metabolic stability and lipophilicity, improving bioavailability. The electron-withdrawing nature of the trifluoromethyl group also influences the reactivity of the pyrimidine core, making it valuable for further functionalization. Its well-defined structure and high purity make it suitable for research applications, particularly in the development of bioactive molecules and heterocyclic chemistry studies.
5-(Trifluoromethyl)pyrimidin-2-amine structure
69034-08-8 structure
Product Name:5-(Trifluoromethyl)pyrimidin-2-amine
CAS No:69034-08-8
MF:C5H4F3N3
MW:163.100570678711
MDL:MFCD10696951
CID:837973
PubChem ID:15273574
Update Time:2025-10-29

5-(Trifluoromethyl)pyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(Trifluoromethyl)pyrimidin-2-amine
    • 2-Amino-5-(trifluoromethyl)pyrimidine
    • 2-Pyrimidinamine, 5-(trifluoromethyl)- (9CI)
    • 2-Pyrimidinamine-5--trifluoromethyl---9CI-
    • 5-Trifluoromethyl-pyrimidin-2-ylamine
    • 5‐TRIFLUOROMETHYLPYRIMIDIN‐2‐YLAMINE
    • 2-amino-5-trifluoromethyl-pyrimidine
    • 2-amino-5-trifluoromethylpyrimidine
    • 2-PYRIMIDINAMINE, 5-(TRIFLUOROMETHYL)-
    • OUVVCECMELPNNT-UHFFFAOYSA-N
    • 0649AC
    • 5-(trifluoromethyl)-2-pyrimidinamine
    • AB58610
    • AK116218
    • AM804232
    • 5-TRIFLUOROMETHYLPYRIMIDIN-2-Y
    • SCHEMBL1008590
    • Z1198277063
    • EN300-94954
    • MFCD10696951
    • 2-pyrimidinamine,5-(trifluoromethyl)-
    • DTXSID70570846
    • AKOS006305321
    • 69034-08-8
    • CS-0030460
    • SY022569
    • FT-0703218
    • 5-TRIFLUOROMETHYLPYRIMIDIN-2-YLAMINE
    • FS-3306
    • [5-(trifluoromethyl)-pyrimidin-2-yl]-amine
    • DB-074096
    • MDL: MFCD10696951
    • Inchi: 1S/C5H4F3N3/c6-5(7,8)3-1-10-4(9)11-2-3/h1-2H,(H2,9,10,11)
    • InChI Key: OUVVCECMELPNNT-UHFFFAOYSA-N
    • SMILES: FC(C1=CN=C(N)N=C1)(F)F

Computed Properties

  • Exact Mass: 163.03600
  • Monoisotopic Mass: 163.03573163g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.8
  • XLogP3: 0.7

Experimental Properties

  • Density: 1.46
  • Boiling Point: 260.7℃ at 760 mmHg
  • Flash Point: 111.5°C
  • Refractive Index: 1.478
  • PSA: 51.80000
  • LogP: 1.65880

5-(Trifluoromethyl)pyrimidin-2-amine Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • Storage Condition:Keep in dark place,Inert atmosphere,Room temperature(BD78535)

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5-(Trifluoromethyl)pyrimidin-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:69034-08-8)5-(Trifluoromethyl)pyrimidin-2-amine
Order Number:A858105
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:11
Price ($):207.0
Email:sales@amadischem.com

Additional information on 5-(Trifluoromethyl)pyrimidin-2-amine

Introduction to 5-(Trifluoromethyl)pyrimidin-2-amine (CAS No. 69034-08-8)

5-(Trifluoromethyl)pyrimidin-2-amine, identified by its Chemical Abstracts Service (CAS) number 69034-08-8, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic amine features a trifluoromethyl group attached to a pyrimidine ring, which imparts unique electronic and steric properties, making it a valuable scaffold for developing novel bioactive molecules.

The trifluoromethyl group, characterized by its high electronegativity, plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of drugs. Its presence often enhances metabolic stability, lipophilicity, and binding affinity to biological targets. In the context of medicinal chemistry, such modifications are strategically employed to optimize drug efficacy and reduce off-target effects.

Pyrimidin-2-amine derivatives have garnered considerable attention due to their diverse biological activities. The pyrimidine core is a fundamental structural motif found in many nucleoside analogs, antiviral agents, and anticancer drugs. The introduction of an amine group at the 2-position further expands the chemical space for structural diversity and functionalization, enabling the design of compounds with tailored biological profiles.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising candidates for further development. 5-(Trifluoromethyl)pyrimidin-2-amine has been explored as a key intermediate in synthesizing inhibitors targeting various therapeutic areas, including oncology and inflammation. Its versatility allows for facile derivatization into more complex molecules through nucleophilic substitution, condensation reactions, or metal-catalyzed cross-coupling processes.

In oncology research, pyrimidine-based compounds are widely investigated for their potential as kinase inhibitors. The trifluoromethyl group enhances the interactions between the drug molecule and its target protein, improving binding affinity. For instance, studies have demonstrated that trifluoromethylated pyrimidines exhibit potent activity against tyrosine kinases, which are overexpressed in many cancer cell lines. This has led to the development of several clinical candidates that are currently undergoing Phase II trials.

The agrochemical sector has also benefited from the incorporation of trifluoromethylated pyrimidines into active ingredients. These compounds often exhibit enhanced pesticidal and herbicidal properties due to their improved stability and bioavailability. Regulatory agencies have recognized the potential of such derivatives as environmentally sustainable alternatives to traditional agrochemicals, provided they meet stringent safety and efficacy standards.

The synthesis of 5-(Trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include halogenation followed by nucleophilic substitution with ammonia or an amine source. Advances in green chemistry have encouraged the exploration of catalytic methods that minimize waste and improve atom economy. For example, transition metal-catalyzed C-F bond formation has been employed to introduce the trifluoromethyl group efficiently.

The pharmacological evaluation of pyrimidin-2-amine derivatives often involves in vitro assays to assess their interaction with biological targets such as enzymes or receptors. High-resolution crystal structures have provided critical insights into how these compounds bind to their targets at the atomic level. This structural information has guided medicinal chemists in optimizing lead compounds through rational design or structure-based drug discovery approaches.

In conclusion, 5-(Trifluoromethyl)pyrimidin-2-amine (CAS No. 69034-08-8) represents a versatile building block with significant applications in pharmaceuticals and agrochemicals. Its unique structural features enable the development of innovative molecules with improved biological activity and physicochemical properties. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound is poised to remain a cornerstone in drug discovery efforts worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:69034-08-8)5-(Trifluoromethyl)pyrimidin-2-amine
A858105
Purity:99%
Quantity:5g
Price ($):207.0
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